2,3,4,7,8-Pentachlorodibenzofuran-13C12
Overview
Description
2,3,4,7,8-Pentachlorodibenzofuran-13C12 is a labeled compound used primarily in environmental analysis and research. It is a polychlorinated dibenzofuran, which are organic pollutants often found as byproducts in commercial organochloride pesticide formulations, chlorine-bleached pulp and paper products, and incineration of organic material in the presence of chlorine . These compounds are persistent in the environment and can bioaccumulate in humans and animals through environmental exposure and ingestion of contaminated food .
Preparation Methods
The synthesis of 2,3,4,7,8-Pentachlorodibenzofuran-13C12 involves the chlorination of dibenzofuran. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods often involve the use of stable isotope labeling techniques to incorporate the 13C12 isotope into the compound . This process is carried out in specialized facilities that adhere to strict regulatory standards to ensure the purity and stability of the labeled compound .
Chemical Reactions Analysis
2,3,4,7,8-Pentachlorodibenzofuran-13C12 undergoes various chemical reactions, including:
Scientific Research Applications
2,3,4,7,8-Pentachlorodibenzofuran-13C12 is widely used in scientific research, particularly in the fields of environmental science, toxicology, and analytical chemistry. Some of its applications include:
Environmental Analysis: It is used as a standard for the detection and quantification of polychlorinated dibenzofurans in environmental samples, such as soil, water, and air.
Toxicological Studies: Researchers use this compound to study the toxic effects of polychlorinated dibenzofurans on living organisms, including their bioaccumulation and potential health impacts.
Analytical Chemistry: It serves as a reference material for the calibration of analytical instruments and the validation of analytical methods used to detect and quantify polychlorinated dibenzofurans.
Mechanism of Action
The toxic effects of 2,3,4,7,8-Pentachlorodibenzofuran-13C12 are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the transcription of various genes involved in xenobiotic metabolism . This can result in the production of reactive oxygen species and other toxic metabolites, leading to cellular damage and adverse health effects .
Comparison with Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran-13C12 is similar to other polychlorinated dibenzofurans, such as 1,2,3,7,8-Pentachlorodibenzofuran and 2,3,7,8-Tetrachlorodibenzofuran . it is unique due to the incorporation of the 13C12 isotope, which makes it particularly useful for isotopic labeling studies and environmental analysis. Other similar compounds include:
1,2,3,7,8-Pentachlorodibenzofuran: Another polychlorinated dibenzofuran with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
Properties
IUPAC Name |
2,3,4,7,8-pentachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-6-1-4-5-2-8(15)10(16)11(17)12(5)18-9(4)3-7(6)14/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQILNBLMPPDP-DWQZGHPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O[13C]2=[13C]([13C](=C1Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028036 | |
Record name | 2,3,4,7,8-Pentachlorodibenzofuran-13C12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-02-8 | |
Record name | 2,3,4,7,8-Pentachlorodibenzofuran-13C12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901028036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116843-02-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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